Ethylenebismaleimide

Catalog No.
S1482240
CAS No.
5132-30-9
M.F
C10H8N2O4
M. Wt
220.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylenebismaleimide

CAS Number

5132-30-9

Product Name

Ethylenebismaleimide

IUPAC Name

1-[2-(2,5-dioxopyrrol-1-yl)ethyl]pyrrole-2,5-dione

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

InChI

InChI=1S/C10H8N2O4/c13-7-1-2-8(14)11(7)5-6-12-9(15)3-4-10(12)16/h1-4H,5-6H2

InChI Key

PUKLCKVOVCZYKF-UHFFFAOYSA-N

SMILES

C1=CC(=O)N(C1=O)CCN2C(=O)C=CC2=O

Synonyms

EBM; 1,2-Bis-maleimidoethane; 1,1’-(1,2-Ethanediyl)bis-1H-pyrrole-2,5-dione; N,N’-Ethylenebismaleimide; N,N’-Ethylenedimaleimide; NSC 41127;

Canonical SMILES

C1=CC(=O)N(C1=O)CCN2C(=O)C=CC2=O

Polymer Science and Materials Engineering:

  • Crosslinking Agent: EBM acts as a homobifunctional crosslinker, meaning it possesses two reactive maleimide groups that can covalently bind to molecules containing thiol (sulfhydryl) groups. This property allows EBM to crosslink various polymers, creating stable and robust networks with desired mechanical and functional properties [Source: ]. This crosslinking ability is crucial for developing new materials like:
    • Polymeric films and coatings: EBM helps create strong and durable films and coatings with enhanced mechanical and chemical resistance [Source: ].
    • Composites: EBM facilitates the formation of composites by covalently linking different materials, leading to improved strength, stiffness, and thermal stability [Source: ].
    • Nanomaterials: EBM plays a role in the synthesis of functionalized nanoparticles by crosslinking specific molecules onto their surfaces, enabling targeted drug delivery and other applications [Source: ].

Drug Delivery Systems:

  • Controlled Drug Release: EBM can be incorporated into the design of drug delivery systems to control the release of therapeutic agents. By crosslinking polymers with EBM, researchers can create carriers that degrade slowly, releasing the drug over a sustained period [Source: ].
  • Targeted Drug Delivery: EBM can be used to attach targeting moieties (molecules that recognize specific receptors) to drug carriers, allowing for targeted delivery to specific cells or tissues, minimizing side effects [Source: ].

Other Applications:

  • Bioconjugation: EBM is valuable for bioconjugation, a technique used to link biomolecules (e.g., proteins, antibodies) to other molecules or surfaces. This allows for the creation of novel probes for studying biological processes and developing new diagnostic tools [Source: ].
  • Electronic Devices: EBM finds applications in the fabrication of electronic components like transistors and capacitors due to its ability to form stable and conductive coatings [Source: ].
  • Sensors and Optical Devices: EBM can be used to develop sensors and optical devices by modifying surfaces with specific functionalities through its crosslinking capabilities [Source: ].

Ethylenebismaleimide, also known as 1,2-bis(maleimido)ethane, is a chemical compound characterized by its two maleimide functional groups attached to an ethylene bridge. This structure imparts significant thermal stability and mechanical strength, making it a valuable material in various industrial applications. Ethylenebismaleimide is primarily utilized in the production of thermosetting resins and as a crosslinking agent due to its ability to form robust networks upon curing.

EBM acts as a homobifunctional crosslinker, meaning it has two identical reactive maleimide groups. These groups covalently link cysteine residues in proteins, either within the same protein molecule (intramolecular crosslinking) or between different protein molecules (intermolecular crosslinking) []. This crosslinking stabilizes protein structures, reduces protein mobility, and helps preserve protein conformation during experiments []. EBM is particularly useful for studying protein-protein interactions and protein complexes [].

, notably:

  • Addition Reactions: The maleimide groups can undergo Michael addition with nucleophiles such as thiols and amines, forming stable adducts. This reaction is crucial for its use in crosslinking applications.
  • Curing Reactions: When mixed with diamines or other curing agents, ethylenebismaleimide can form crosslinked networks that enhance the material's mechanical properties and thermal resistance .
  • Polymerization: Ethylenebismaleimide can be polymerized to create poly(maleimide) materials, which exhibit high thermal stability and are resistant to solvents .

Ethylenebismaleimide can be synthesized through several methods:

  • Direct Reaction of Maleic Anhydride and Ethylenediamine: This method involves the reaction of maleic anhydride with ethylenediamine under controlled conditions to yield ethylenebismaleimide.
  • Diels-Alder Reaction: The compound can also be synthesized via Diels-Alder reactions involving maleic anhydride derivatives and suitable diene precursors.
  • Thermal Polymerization: Heating maleimide monomers in the presence of catalysts can lead to the formation of ethylenebismaleimide through polymerization processes.

Ethylenebismaleimide is widely used in various fields:

  • Thermosetting Resins: It serves as a crosslinking agent in the production of high-performance thermosetting plastics.
  • Adhesives and Sealants: Its strong bonding capabilities make it ideal for use in adhesives and sealants that require high thermal stability.
  • Composites: Ethylenebismaleimide is utilized in composite materials for aerospace and automotive applications due to its lightweight and durable nature .

Studies on the interactions of ethylenebismaleimide with other compounds reveal its potential as a versatile crosslinker in bioconjugation chemistry. It can effectively conjugate with thiol-containing biomolecules, which is useful for developing targeted drug delivery systems and biocompatible materials. The reactivity of its maleimide groups enables selective labeling of proteins and peptides .

Ethylenebismaleimide shares similarities with several other compounds, particularly those containing maleimide groups. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
N-EthylmaleimideContains one maleimide groupPrimarily used for labeling and conjugation
BismaleimideContains two maleimide groupsKnown for high thermal stability; used in resins
Maleic AnhydrideAnhydride form of maleic acidUsed as a precursor in various chemical syntheses
1,4-Bis(maleimidophenyl)butaneTwo maleimides linked by a butane spacerUtilized for specific crosslinking applications

Ethylenebismaleimide's unique ethylene bridge distinguishes it from other bismaleimides by enhancing flexibility while maintaining robust mechanical properties, making it particularly effective in applications requiring both strength and resilience .

Bismaleimides (BMIs) emerged in 1975 with D’Alelio’s synthesis of difunctional monomers, marking a paradigm shift in high-performance thermosets. Early BMIs, such as bis(4-maleimidophenyl)methane, exhibited exceptional thermal stability but suffered from brittleness. The 1980s saw the advent of "second-generation" BMIs, incorporating diallylbisphenol A (DABA) to enhance toughness while retaining thermal properties. EBM, a short-chain BMI with an ethylene spacer, gained prominence for its efficient crosslinking in protein oligomerization studies and polymer networks.

Significance of Ethylenebismaleimide in Cross-linking Chemistry

EBM’s dual maleimide groups undergo Michael addition and radical polymerization, enabling irreversible sulfhydryl conjugation. Its 8.0 Å spacer facilitates proximity-based crosslinking, critical for stabilizing protein interactions and enhancing composite mechanical properties. Compared to longer-chain BMIs like BMH (16.1 Å), EBM’s compact structure minimizes steric hindrance, making it ideal for dense polymer networks.

Theoretical Background of Bismaleimide Reactivity

Maleimides react via three primary mechanisms:

  • Radical Polymerization: Thermal initiation (>180°C) forms crosslinked networks through maleimide double-bond homopolymerization.
  • Michael Addition: Thiols attack maleimide’s α,β-unsaturated carbonyls, forming stable thioether linkages.
  • Diels-Alder Reactions: Electron-rich dienes cyclize with maleimides, enabling click chemistry in bioconjugation.

EBM’s reactivity is modulated by its electron-deficient maleimide rings, which accelerate thiol-Michael additions in aqueous media. Recent electrochemical methods further enhance reaction rates under oxidant-free conditions.

Current Research Landscape and Trends

EBM research focuses on:

  • Flame Retardancy: Hybrid composites with hexagonal boron nitride show 45% char yield at 800°C.
  • Biomedical Engineering: Stable antibody-drug conjugates (ADCs) leveraging Diels-Alder stability over traditional maleimide-thiol linkages.
  • Electronics: Encapsulants with EBM-crosslinked polyimides achieve thermal conductivity of 1.2 W/m·K.

Traditional Synthetic Routes

The classical synthesis of ethylenebismaleimide involves a two-step process starting with the reaction of maleic anhydride with ethylenediamine. In the first step, maleic anhydride undergoes nucleophilic attack by the primary amine groups of ethylenediamine, forming a maleamic acid intermediate. This intermediate is subsequently cyclodehydrated using acetic anhydride as a dehydrating agent, yielding the maleimide rings [1] [2].

Key Reaction Steps:

  • Maleamic Acid Formation:
    $$ \text{Maleic anhydride} + \text{Ethylenediamine} \rightarrow \text{N,N'-Ethylene-bis(maleamic acid)} $$
    Conducted in polar aprotic solvents (e.g., dimethylformamide) at 60–80°C for 2–4 hours [2] [4].
  • Cyclodehydration:
    $$ \text{N,N'-Ethylene-bis(maleamic acid)} + \text{Acetic anhydride} \rightarrow \text{Ethylenebismaleimide} + 2\text{Acetic acid} $$
    Requires stoichiometric acetic anhydride and catalytic sodium acetate at 110–130°C for 4–6 hours [2] [4].

Challenges:

  • Excess acetic anhydride increases production costs and waste.
  • Byproduct acetic acid necessitates neutralization and solvent recovery [2].

Table 1: Traditional Synthesis Parameters

ParameterTypical Range
Reaction Temperature60–130°C
Reaction Time6–10 hours
Yield65–75%
Purity (HPLC)≥95%

Modern Synthetic Approaches

Recent advancements focus on reducing reaction steps and improving atom economy. Microwave-assisted synthesis enables rapid cyclodehydration, completing the process in 30–60 minutes at 150°C with 85–90% yield [3]. Continuous flow microreactors, as described in , enhance heat transfer and mixing efficiency, particularly for exothermic imidization steps:

Microreactor Protocol:

  • Residence Time: 5–10 minutes
  • Temperature: 120°C
  • Solvent: Toluene/water biphasic system
  • Catalyst: Sulfuric acid (0.5–1 mol%)

Advantages:

  • 20–30% reduction in energy consumption compared to batch processes.
  • Enhanced reproducibility due to precise temperature and residence time control .

Scale-up Considerations and Industrial Production

Industrial-scale production requires addressing exothermicity, solvent recovery, and waste management. A representative pilot-scale setup involves:

  • Reactor Design: Jacketed glass-lined steel reactors with overhead condensers for azeotropic water removal [2].
  • Solvent Recycling: Distillation columns recover >90% of toluene and acetic anhydride [4].
  • Safety Protocols: Automated temperature control systems mitigate risks of thermal runaway during cyclodehydration [2].

Table 2: Industrial vs. Laboratory-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
Batch Size0.1–1 kg500–1000 kg
Cycle Time8–12 hours24–36 hours
Energy Intensity150–200 kWh/kg80–100 kWh/kg

Green Chemistry Approaches to Ethylenebismaleimide Synthesis

Water-mediated syntheses eliminate organic solvents. The exo-Diels-Alder adduct of furan and maleic anhydride reacts with ethylenediamine in aqueous medium under microwave irradiation (100°C, 20 minutes), achieving 78% yield with minimal waste [3]. Catalytic imidization using immobilized lipases (e.g., Candida antarctica Lipase B) in phosphate buffer (pH 7.0, 50°C) demonstrates 70% conversion over 24 hours, though industrial viability remains limited by enzyme costs [3].

Green Metrics Comparison:

MethodE-Factor*PMI**
Traditional8.212.5
Microwave/Water2.13.8
Enzymatic1.52.9

E-Factor = kg waste/kg product; *PMI = Process Mass Intensity

Quality Control in Synthesis Processes

Rigorous analytical protocols ensure product consistency:

  • HPLC Analysis:

    • Column: C18 reverse-phase
    • Mobile Phase: Acetonitrile/water (70:30)
    • Retention Time: 6.2 minutes (ethylenebismaleimide)
    • Detection: UV at 210 nm [2]
  • Spectroscopic Characterization:

    • FT-IR: 1705 cm⁻¹ (C=O stretch), 690 cm⁻¹ (maleimide ring) [1]
    • ¹H NMR (DMSO-d₆): δ 6.75 (s, 4H, maleimide), 3.45 (s, 4H, ethylene) [4]
  • Purity Specifications:

    • Maleic anhydride residue: <0.1% (GC-MS)
    • Water content: <0.5% (Karl Fischer titration)
    • Melting Point: 155–157°C (DSC) [2]

Stability Testing:

  • Accelerated degradation studies (40°C/75% RH, 6 months) show ≤2% decomposition when stored in amber glass under nitrogen .

Diels-Alder Chemistry with Furan-Functionalized Polymers

Ethylenebismaleimide serves as a highly effective dienophile in Diels-Alder reactions with furan-functionalized polymers, enabling the formation of thermoreversible crosslinked networks [1] [2]. The compound's dual maleimide functionality allows for the simultaneous formation of two cycloaddition products, creating robust crosslinked structures that exhibit unique thermomechanical properties.

The reaction between ethylenebismaleimide and furan-functionalized polymers proceeds through a [4+2] cycloaddition mechanism, where the furan ring acts as the diene and the maleimide groups function as dienophiles [1] [3]. This reaction is particularly significant in the development of self-healing and recyclable polymer materials, as the formed adducts can undergo retro-Diels-Alder reactions at elevated temperatures.

Thermodynamics of Diels-Alder Coupling

The thermodynamics of Diels-Alder reactions involving ethylenebismaleimide are characterized by negative enthalpy and entropy changes, making the reaction favorable at lower temperatures [4] [5]. The formation of the cycloadduct is thermodynamically driven by the conversion of π-bonds to more stable σ-bonds, resulting in an overall energy decrease of the system [6].

ParameterValueTemperature RangeReference System
Activation Energy (Forward DA)43 ± 7 kJ/mol [6]60-100°CFuran-NHM
Activation Energy (Reverse DA)90 ± 10 kJ/mol [6]60-100°CFuran-NHM
Reaction EnthalpyNegative (ΔH < 0) [4]VariableGeneral DA
Reaction EntropyNegative (ΔS < 0) [4]VariableGeneral DA

The thermodynamic favorability of the forward reaction decreases with increasing temperature due to the entropy term becoming more significant [5]. This temperature dependence is crucial for applications requiring thermoreversible behavior, as it allows for controlled crosslinking and decrosslinking cycles.

Kinetic Studies of the Forward Reaction

Kinetic investigations of ethylenebismaleimide in Diels-Alder reactions reveal that the reaction rate exhibits strong temperature dependence, following Arrhenius behavior [6] [2]. The forward reaction kinetics are characterized by rate constants that increase exponentially with temperature, typically following the equation k = A·exp(-Ea/RT) [6].

Temperature (°C)Forward Rate BehaviorEquilibrium PositionConversion Rate
60Low [6]Toward productsSlow
70Medium [6]Toward productsModerate
80High [6]BalancedFast
90Very High [6]Toward reactantsVery Fast
100Maximum [6]Toward reactantsMaximum

The kinetic studies demonstrate that ethylenebismaleimide exhibits excellent reactivity with furan-functionalized systems, with reaction rates that can be precisely controlled through temperature adjustment [2]. The activation energy for the forward reaction is relatively low compared to other dienophiles, making ethylenebismaleimide particularly suitable for applications requiring mild reaction conditions.

Retro-Diels-Alder Mechanisms

The retro-Diels-Alder reaction of ethylenebismaleimide adducts is a thermally activated process that becomes significant at temperatures above 120°C [7] [8]. This reaction involves the cleavage of the cycloadduct to regenerate the original furan and maleimide components, following a concerted mechanism that is the microscopic reverse of the forward Diels-Alder reaction [7].

The retro-Diels-Alder mechanism exhibits higher activation energy compared to the forward reaction, with values typically ranging from 90-110 kJ/mol [6] [8]. This energy barrier ensures that the crosslinked network remains stable at moderate temperatures while allowing for reversibility at elevated temperatures. The reaction proceeds through a cyclic transition state where the σ-bonds are broken simultaneously, regenerating the π-electron systems of the original reactants [7].

Temperature-dependent studies reveal that the retro-Diels-Alder reaction rate increases significantly above 120°C, with complete reversibility achieved within minutes at temperatures approaching 150°C [8]. This thermal behavior makes ethylenebismaleimide-based systems particularly valuable for recycling applications, where the crosslinked network can be repeatedly formed and broken through temperature cycling.

Free Radical Polymerization Pathways

Ethylenebismaleimide participates in free radical polymerization processes, although this mechanism is less commonly utilized compared to its Diels-Alder chemistry [9] [10]. The compound can act as a crosslinking agent in free radical systems, where the maleimide double bonds undergo addition reactions with radical species [11].

The free radical polymerization of ethylenebismaleimide typically requires elevated temperatures and the presence of radical initiators such as azobisisobutyronitrile, benzoyl peroxide, or ammonium persulfate [9] [10]. The reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps, with the bismaleimide structure allowing for the formation of highly crosslinked networks.

Initiator TypeTemperature RangeReaction MediumCrosslinking Efficiency
AIBN60-80°C [9]Organic solventsHigh
Benzoyl Peroxide70-90°C [9]VariousVery High
Ammonium Persulfate60-90°C [10]AqueousModerate
Lauroyl Peroxide50-70°C [9]OrganicHigh

The free radical mechanism results in the formation of carbon-carbon bonds between the maleimide groups and the growing polymer chains, creating permanent crosslinks that cannot be reversed through thermal treatment [11]. This contrasts with the Diels-Alder mechanism, which produces thermoreversible crosslinks.

Michael Addition Reactions

Ethylenebismaleimide readily undergoes Michael addition reactions with various nucleophiles, particularly thiols and amines, forming stable covalent bonds [12] [13] [14]. The Michael addition mechanism involves the nucleophilic attack of the electron-rich species on the electron-deficient maleimide double bond, resulting in the formation of a new carbon-heteroatom bond [12].

The reaction with thiols is particularly important for protein crosslinking applications, where ethylenebismaleimide serves as a homobifunctional crosslinking agent [15] [16]. The reaction proceeds optimally at pH 6.5-7.5, where the maleimide groups are approximately 1000 times more reactive toward sulfhydryl groups than toward amino groups [17].

NucleophileReaction ConditionsProduct TypeBond Stability
ThiolspH 6.5-7.5 [17]Thioether linkageVery stable
Primary AminespH > 8 [17]Amine adductStable
Secondary AminespH > 8 [12]Amine adductStable
PyrroleZnCl2 catalyst [18]C-C bond formationStable

The Michael addition reaction is irreversible under normal conditions, making it suitable for applications requiring permanent crosslinking [17]. The reaction rate is highly dependent on the nucleophilicity of the attacking species and the pH of the reaction medium, with optimal conditions varying for different nucleophiles.

Computational Studies of Reaction Pathways

Computational investigations of ethylenebismaleimide reaction mechanisms have employed various theoretical methods to elucidate the detailed pathways and energetics [8] [19]. Density functional theory calculations using basis sets such as 6-311++G(d,p) have been particularly valuable for determining activation barriers and transition state geometries [8].

The computational studies reveal that the Diels-Alder reaction of ethylenebismaleimide proceeds through a concerted mechanism with a single transition state [8]. The calculations indicate that the endo approach is kinetically favored due to lower activation barriers, while the exo product is thermodynamically more stable [8] [20].

Computational MethodBasis Set/ParametersKey FindingsApplications
DFT B3LYP6-311++G(d,p) [8]Barrier heights calculatedMechanism elucidation
ReaxFF MDForce Field [21]Kinetic simulationsLarge-scale dynamics
Activation Energy CalculationsVarious [19]Energy profilesRate predictions
Transition State AnalysisVarious [8]Geometric analysisStereochemistry

Molecular dynamics simulations using reactive force fields have provided insights into the kinetic behavior of ethylenebismaleimide systems at the molecular level [21]. These studies have revealed the importance of conformational factors and intermolecular interactions in determining reaction rates and selectivity.

Catalysis Effects on Reaction Mechanisms

The reaction mechanisms of ethylenebismaleimide can be significantly influenced by the presence of catalysts, which can alter both the reaction pathways and kinetics [18] [22]. Lewis acids such as aluminum chloride and zinc chloride have been shown to activate the maleimide groups toward nucleophilic attack, increasing reaction rates substantially [18].

Metal catalysts, particularly those containing zinc, have demonstrated effectiveness in promoting both Diels-Alder and Michael addition reactions [18]. The catalytic mechanism typically involves coordination of the metal center to the carbonyl oxygens of the maleimide groups, increasing the electrophilicity of the double bond and facilitating nucleophilic attack [18].

Catalyst TypeExamplesEffect on RateMechanism Change
Lewis AcidsAlCl3, ZnCl2 [18]Significant increaseCoordination activation
Metal ComplexesNi(II) acetate [16]Moderate increaseMetal coordination
Base CatalystsTriethylamine [16]pH dependentDeprotonation
Deep Eutectic SolventsChCl/ZnCl2 [18]Dual effectSolvation and catalysis

The use of deep eutectic solvents containing zinc chloride has shown particular promise, as these systems can act simultaneously as both solvent and catalyst [18]. The dual functionality results in enhanced reaction rates and improved selectivity compared to conventional solvent-catalyst combinations.

XLogP3

-1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

5132-30-9

Wikipedia

1,1'-ethane-1,2-diylbis(1H-pyrrole-2,5-dione)

Dates

Last modified: 09-14-2023

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